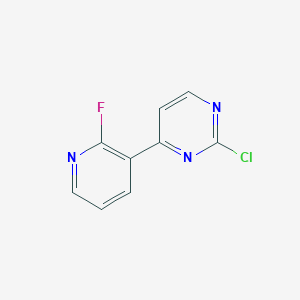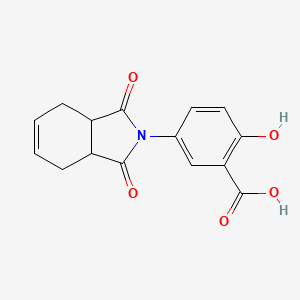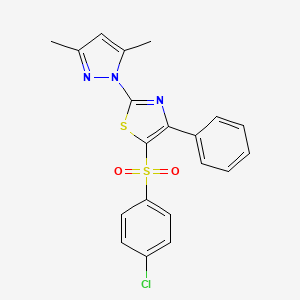![molecular formula C10H10ClN3 B3039112 1-[(4-氯苯基)甲基]-1H-吡唑-4-胺 CAS No. 97421-40-4](/img/structure/B3039112.png)
1-[(4-氯苯基)甲基]-1H-吡唑-4-胺
描述
The compound “1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a 4-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the fourth carbon .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, where an electron-rich species (nucleophile) attacks an electron-poor species (electrophile). In this case, the pyrazole ring might be formed through a reaction involving a diazomethane and a 1,3-diketone .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry . For instance, the presence of a pyrazole ring might be indicated by specific peaks in the NMR spectrum .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the pyrazole ring might undergo reactions like electrophilic aromatic substitution . The chlorine atom on the phenyl ring might be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine” can be predicted based on its structure. For example, it is likely to be a solid at room temperature, and its solubility in different solvents can be estimated based on the polarity of its functional groups .科学研究应用
抗菌和抗癌剂
1-[(4-氯苯基)甲基]-1H-吡唑-4-胺衍生物已被合成并评估了其作为抗菌和抗癌剂的潜力。例如,源自这种化学结构的化合物表现出比参考药物阿霉素更高的抗癌活性,以及显着的抗菌活性 (Hafez, El-Gazzar, & Al-Hussain, 2016)。此外,该化合物的衍生物已被研究其对癌细胞和微生物的生物活性,表明其具有药理应用的潜力 (Titi et al., 2020)。
合成和表征
1-[(4-氯苯基)甲基]-1H-吡唑-4-胺的各种衍生物的合成和表征已得到广泛探索。研究包括开发高效合成方法以及通过 X 射线晶体学和核磁共振光谱等技术研究其结构性质。这些研究对于了解这些化合物的化学和物理性质至关重要,这对于它们在药物化学中的潜在应用至关重要 (Prabakaran, Manivel, & Khan, 2010)。
分子对接和抗菌筛选
分子对接研究和抗菌筛选已在 1-[(4-氯苯基)甲基]-1H-吡唑-4-胺的衍生物上进行。这项研究对于确定这些化合物的潜在治疗用途非常重要,特别是在治疗微生物感染和开发新的抗菌剂方面 (Katariya, Vennapu, & Shah, 2021)。
新型合成方法
已经探索了合成 1-[(4-氯苯基)甲基]-1H-吡唑-4-胺衍生物的创新方法。这些包括新的反应途径、使用不同的催化剂和优化反应条件。合成方法的进步有助于这些化合物的有效生产,这对于它们在各个领域的实际应用至关重要 (Sakya & Rast, 2003)。
作用机制
Target of Action
It is structurally similar to pyraclostrobin , a fungicide that targets the mitochondrial respiration process in fungi . It inhibits the cytochrome b (CYTB) gene in Botrytis cinerea , a fungus causing grey mold disease in many plant species.
Mode of Action
Pyraclostrobin, a structurally similar compound, acts by inhibiting mitochondrial respiration .
Biochemical Pathways
Pyraclostrobin, a structurally similar compound, affects the mitochondrial respiration pathway in fungi . This results in a decrease in ATP production, which disrupts essential cellular processes and leads to the death of the fungus .
Result of Action
A structurally similar compound, pyraclostrobin, causes a reduction in atp production in fungi, disrupting essential cellular processes and leading to the death of the fungus .
Action Environment
The structurally similar compound pyraclostrobin is stable in aqueous solution in the dark at ph 4, 5, and 7 . At pH 9, a very slow degradation was observed . These properties suggest that the pH and light conditions of the environment may influence the action and stability of the compound.
安全和危害
未来方向
生化分析
Biochemical Properties
1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions suggest that 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine may have antioxidant properties, potentially protecting cells from oxidative damage.
Cellular Effects
The effects of 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the levels of reactive oxygen species in cells, thereby affecting oxidative stress responses . Additionally, 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine may impact the expression of genes involved in antioxidant defense mechanisms, further highlighting its potential role in cellular protection.
Molecular Mechanism
At the molecular level, 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine exerts its effects through various binding interactions with biomolecules. It has been shown to bind to enzymes such as glutathione peroxidase and catalase, enhancing their activity and promoting the reduction of reactive oxygen species . This compound may also inhibit or activate other enzymes involved in oxidative stress pathways, thereby modulating cellular responses to oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its biochemical activity over extended periods . Long-term studies have shown that 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine can provide sustained protection against oxidative stress, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine vary with different dosages in animal models. Studies have indicated that low to moderate doses of this compound can effectively reduce oxidative stress and improve cellular function without causing significant toxicity . At higher doses, 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine may exhibit toxic effects, highlighting the importance of dosage optimization for therapeutic use.
Metabolic Pathways
1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine is involved in metabolic pathways related to oxidative stress and antioxidant defense. This compound interacts with enzymes such as glutathione peroxidase and catalase, which play crucial roles in the detoxification of reactive oxygen species . By modulating the activity of these enzymes, 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine can influence metabolic flux and the levels of key metabolites involved in oxidative stress responses.
Transport and Distribution
The transport and distribution of 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in cellular compartments involved in oxidative stress responses, such as mitochondria and the cytoplasm . The localization of 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine within these compartments is essential for its biochemical activity and cellular effects.
Subcellular Localization
1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine is localized in specific subcellular compartments, including mitochondria and the cytoplasm . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine is critical for its activity, as it allows the compound to interact with enzymes and other biomolecules involved in oxidative stress responses.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJORXTFCZJQZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)
![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)
![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)
![{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine](/img/structure/B3039034.png)
![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)


![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)


![4-[4-(3-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3039047.png)
![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)

